molecular formula C14H21NO2 B5641595 N-tert-butyl-2-(3-ethylphenoxy)acetamide

N-tert-butyl-2-(3-ethylphenoxy)acetamide

Cat. No.: B5641595
M. Wt: 235.32 g/mol
InChI Key: KTKPTNODIBJTPZ-UHFFFAOYSA-N
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Description

N-tert-butyl-2-(3-ethylphenoxy)acetamide is a chemical compound with the molecular formula C14H21NO2 and a molecular weight of 235.33 g/mol (based on PubChem identifier 731768) . This acetamide derivative features a phenoxyacetamide backbone, a structure often investigated in medicinal chemistry and agrochemical research. Compounds with similar N-tert-butylacetamide scaffolds are frequently studied for their biological activities and used as building blocks in organic synthesis and drug discovery efforts . For instance, structurally related phenoxy and anilino acetamide compounds have been included in large-scale screening for repellent activity against mosquitoes such as Aedes aegypti . The tert-butyl group and the ether linkage within the molecule contribute to its specific stereoelectronic properties, which can influence its behavior in binding interactions and make it a valuable intermediate for developing more complex molecules. This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses. Researchers should consult the Certificate of Analysis (COA) for specific data on identity, purity, and

Properties

IUPAC Name

N-tert-butyl-2-(3-ethylphenoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO2/c1-5-11-7-6-8-12(9-11)17-10-13(16)15-14(2,3)4/h6-9H,5,10H2,1-4H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTKPTNODIBJTPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)OCC(=O)NC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-tert-butyl-2-(3-ethylphenoxy)acetamide can be achieved through several methods. One common approach involves the reaction of di-tert-butyl dicarbonate with nitriles in the presence of a catalyst such as copper(II) triflate (Cu(OTf)2). This method is known for its high yield and efficiency under solvent-free conditions at room temperature .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as in laboratory settings. The use of continuous flow reactors and optimized reaction parameters ensures high throughput and consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N-tert-butyl-2-(3-ethylphenoxy)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

N-tert-butyl-2-(3-ethylphenoxy)acetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-tert-butyl-2-(3-ethylphenoxy)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations:
  • In contrast, electron-withdrawing groups like chlorine (Compound 26) or formyl (BW79614) reduce electron density, affecting binding interactions . Bulkiness: Bulky substituents (e.g., pyrenyl in Compound 5i) reduce solubility but improve binding affinity through hydrophobic interactions .
  • Synthetic Methods :
    • Analogs such as Compounds 26 and 5h were synthesized via coupling reactions (e.g., DCC/N-hydroxysuccinimide) or nucleophilic substitutions, often requiring chromatography for purification . Similar methods may apply to the target compound.

Physicochemical Properties

  • Melting Points: Melting points correlate with molecular symmetry and intermolecular forces. For example, Compound 5i (217–219°C) has a higher melting point due to its rigid pyrenyl group, while Compound 5d (155°C) with a dimethylamino group shows lower thermal stability .
  • Yield and Purity :
    • Yields for analogs range from 40% (Compound 5i) to 82% (Compound 30 in ), influenced by substituent reactivity and purification challenges .

Q & A

Basic Research Questions

Q. What are the key steps and considerations in synthesizing N-tert-butyl-2-(3-ethylphenoxy)acetamide?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution or condensation reactions. For example, coupling a phenoxyacetic acid derivative with tert-butylamine under reflux conditions in solvents like dichloromethane or toluene. Reaction parameters (e.g., temperature, pH, and catalyst use) must be optimized to avoid side products. Thin-layer chromatography (TLC) and spectroscopic monitoring (e.g., NMR) are critical for tracking reaction progress .
  • Structural Confirmation : Post-synthesis, nuclear magnetic resonance (NMR) and mass spectrometry (MS) are used to verify molecular connectivity. For instance, 1^1H-NMR can confirm the tert-butyl group (δ ~1.2 ppm) and phenoxy moiety (δ ~6.8–7.4 ppm) .

Q. How is the purity of this compound assessed in preclinical studies?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is standard. A purity threshold of ≥95% is recommended for biological assays. Differential scanning calorimetry (DSC) can further assess crystallinity, which impacts solubility and bioavailability .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

  • Methodological Answer : Enzyme inhibition assays (e.g., kinase or protease targets) and cell viability assays (e.g., MTT assay) are common. For example, IC50_{50} values can be determined using dose-response curves. Ensure solvent controls (e.g., DMSO ≤0.1% v/v) to avoid cytotoxicity artifacts .

Advanced Research Questions

Q. How can contradictory spectroscopic data during structural elucidation be resolved?

  • Methodological Answer : Contradictions in NMR or MS data may arise from conformational flexibility or impurities. Strategies include:

  • 2D-NMR (e.g., COSY, HSQC) to resolve overlapping signals.
  • High-resolution MS (HRMS) to confirm molecular formula.
  • X-ray crystallography for unambiguous structural determination if crystals are obtainable .
    • Case Example : A 2025 study resolved ambiguities in a related acetamide derivative by comparing experimental 13^{13}C-NMR shifts with density functional theory (DFT) calculations .

Q. What strategies optimize reaction yield in large-scale synthesis while maintaining enantiomeric purity?

  • Methodological Answer :

  • Continuous flow reactors improve heat/mass transfer, reducing side reactions.
  • Chiral catalysts (e.g., BINAP-metal complexes) can be used if stereocenters are present.
  • Design of Experiments (DoE) models (e.g., response surface methodology) statistically optimize variables like temperature and catalyst loading .

Q. How do solvent polarity and temperature affect the compound’s stability in long-term storage?

  • Methodological Answer :

  • Accelerated stability studies (40°C/75% RH for 6 months) assess degradation pathways.
  • LC-MS/MS identifies degradation products (e.g., hydrolysis of the acetamide group in aqueous buffers).
  • Recommendation : Store under inert gas (N2_2) at −20°C in anhydrous DMSO or crystalline form .

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